N'-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine, a group of carcinogens formed from nicotine and related tobacco alkaloids. [] It is primarily found in unburned tobacco and cigarette smoke. [, ] NNN is classified as "carcinogenic to humans" (Group 1) by the International Agency for Research on Cancer. [, ]
NNN plays a significant role in scientific research, particularly in the study of tobacco carcinogenesis. It serves as a model compound for investigating the mechanisms of cancer development associated with tobacco use. [, , , , ] Research involving NNN focuses on understanding its metabolic activation, DNA adduct formation, and carcinogenic effects in various animal models and human tissues. [, , , , , , ]
The synthesis of N'-Nitrosonornicotine can be achieved through several methods, with one common approach involving the nitrosation of nornicotine. This process typically requires the presence of sodium nitrite in acidic conditions, which facilitates the formation of the nitrosamine.
A notable method reported involves the use of high-performance liquid chromatography coupled with mass spectrometry for detection and quantification of N'-Nitrosonornicotine in biological samples. This analytical technique allows for precise measurement of this compound in urine and other biological matrices, enhancing our understanding of its metabolic pathways and potential carcinogenic effects .
N'-Nitrosonornicotine has a molecular formula of CHNO, with a molecular weight of approximately 192.22 g/mol. The structure features a nitroso group (-N=O) attached to the nitrogen atom of nornicotine, which is itself a pyridine derivative.
The structural representation can be summarized as follows:
N'-Nitrosonornicotine undergoes various chemical reactions that contribute to its biological activity. One significant reaction is its metabolic activation via cytochrome P450 enzymes, which convert it into highly reactive intermediates capable of forming DNA adducts. This process involves hydroxylation followed by further oxidation to produce electrophilic species that can interact with nucleophilic sites on DNA .
The general reaction pathway can be summarized as follows:
The mechanism by which N'-Nitrosonornicotine exerts its carcinogenic effects involves several steps:
Studies have shown that the formation of DNA adducts from N'-Nitrosonornicotine correlates with increased cancer risk among tobacco users .
N'-Nitrosonornicotine exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its potential health risks associated with tobacco consumption .
N'-Nitrosonornicotine is primarily used in scientific research to study its carcinogenic properties and metabolic pathways. It serves as a model compound for investigating the mechanisms of action of tobacco-specific nitrosamines in cancer development. Additionally, it plays a role in developing analytical methods for detecting nitrosamines in tobacco products, which is essential for regulatory purposes.
Research continues to focus on understanding the full extent of its biological effects and potential interventions to mitigate its carcinogenic risks associated with tobacco use .
N′-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) with the molecular formula C₉H₁₁N₃O and a molar mass of 177.207 g/mol [1] [7]. Structurally, NNN features a pyrrolidine ring linked to a pyridine ring, with a nitroso (–N=O) group attached to the pyrrolidine nitrogen [1] [7]. This configuration allows NNN to exist as enantiomers due to the chiral center at the 2'-position of the pyrrolidine ring [1]. The compound typically presents as white crystalline flakes or a yellow oily liquid that solidifies at low temperatures [4] [7]. It is sparingly soluble in water but soluble in organic solvents and exhibits a melting point of 47°C (117°F) [1] [4]. The stability of NNN is influenced by environmental factors such as pH, temperature, and light exposure, which can facilitate its formation during tobacco curing or degradation in analytical settings [1] [4].
Table 1: Fundamental Chemical Properties of N′-Nitrosonornicotine
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₃O |
Molar Mass | 177.207 g/mol |
Melting Point | 47°C (117°F) |
Boiling Point | 154°C (309°F) at 0.2 mmHg |
Water Solubility | Insoluble |
Primary Molecular Features | Pyrrolidine-pyridine backbone; Nitroso group |
NNN was first identified in the 1960s during investigations into tobacco composition, where researchers discovered its formation via nitrosation of nornicotine—a demethylated metabolite of nicotine—during tobacco processing [1] [2]. By the 1970s, studies confirmed its presence in smokeless tobacco, cigarettes, and cigar smoke, with levels ranging from 0.1 to 6.6 parts per million (ppm) [1] [5]. The International Agency for Research on Cancer (IARC) classified NNN as a Group 1 carcinogen (carcinogenic to humans) in 2007, based on "sufficient evidence" of carcinogenicity in animal models and mechanistic data supporting DNA damage in humans [1] [6]. This classification was reinforced by the National Toxicology Program, which listed NNN in its 12th Report on Carcinogens [6]. Key evidence included studies showing NNN-induced tumors in the esophagus, nasal cavity, and liver of rats, mirroring cancer patterns observed in tobacco users [1] [2]. The recognition of endogenous NNN formation—such as in users of nicotine patches via stomach nitrosation—further solidified its status as a pervasive carcinogen [3].
NNN exerts carcinogenicity through two synergistic pathways: DNA adduct formation and receptor-mediated tumor promotion. Metabolic activation by cytochrome P450 enzymes (e.g., CYP2A6) hydroxylates NNN at the 2' or 5' position of its pyrrolidine ring, leading to reactive intermediates that form covalent bonds with DNA bases [1] [2]. These adducts, such as 2'-hydroxy-NNN-deoxyguanosine, induce mutations in oncogenes (e.g., KRAS) and tumor suppressors (e.g., TP53) [2]. Concurrently, NNN binds to nicotinic acetylcholine receptors (nAChRs) and β-adrenergic receptors, activating signaling cascades (e.g., MAPK, PI3K) that enhance cell proliferation, angiogenesis, and survival—key processes in tumor progression [2] [8]. The dual action of NNN (genotoxicity and receptor binding) creates a microenvironment conducive to malignancies in tobacco-exposed tissues [2].
NNN is a major contributor to elevated cancer risks in smokeless tobacco, cigarette, and cigar users. It is detected in saliva of betel quid chewers, e-cigarette users, and smokeless tobacco consumers [1] [3]. Epidemiological studies demonstrate a dose-response relationship between NNN exposure and cancer risk:
Table 2: Occurrence of N′-Nitrosonornicotine in Tobacco Products
Tobacco Product | NNN Concentration Range | Primary Exposure Route |
---|---|---|
Smokeless Tobacco (e.g., snuff) | 0.5–6.6 μg/g (dry weight) | Oral mucosa absorption |
Cigarette Smoke | 0.1–0.4 μg/cigarette | Inhalation |
Cigar Smoke | 0.3–5.2 μg/cigar | Inhalation/saliva |
E-Cigarette Saliva | Trace–0.07 ng/mL | Oral absorption |
NNN is a driver for tobacco product regulation. The FDA's 2017 proposed standard mandates NNN levels in smokeless tobacco not exceed 1.0 μg/g (dry weight), citing its role as a "major contributor" to cancer disparities among users [5]. This aligns with global efforts to reduce TSNA levels via tobacco curing modifications (e.g., air-curing instead of fire-curing) [5]. NNN's classification as a Group 1 carcinogen by IARC has also informed policy, including inclusion in the U.S. Environmental Protection Agency's Consolidated List of Lists for toxic chemical reporting [4] [6]. Public health frameworks prioritize NNN reduction due to its unequivocal role in malignancies of the oral cavity, esophagus, and pancreas [2] [5] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7